1-[(5-Bromothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a bromothiophene and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 5-bromothiophene-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Reagents like sodium azide or thiourea.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 1-[(5-Thiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood but is believed to involve interactions with specific molecular targets such as receptors or enzymes. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity towards these targets, while the piperazine ring provides structural stability.
Comparison with Similar Compounds
- 1-[(5-Chlorothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-[(5-Bromothiophen-2-yl)methyl]-4-[3-(methyl)phenyl]piperazine
Comparison: 1-[(5-Bromothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both a bromothiophene and a trifluoromethylphenyl group. These substituents confer distinct electronic and steric properties, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N2S/c17-15-5-4-14(23-15)11-21-6-8-22(9-7-21)13-3-1-2-12(10-13)16(18,19)20/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUMNHSOPQTAIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Br)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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